molecular formula C14H12Cl2N2O3S B2445893 Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 672950-48-0

Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2445893
CAS No.: 672950-48-0
M. Wt: 359.22
InChI Key: LOKMSJDKGHPEGO-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl ester group, a dichlorophenoxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenol reacts with the pyrimidine intermediate.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is incorporated through a thiolation reaction, where a methylthiol reagent reacts with the pyrimidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives to highlight its uniqueness:

    Similar Compounds: Other pyrimidine derivatives such as 4-(2,4-dichlorophenoxy)-5-pyrimidinecarboxylic acid and 2-(methylsulfanyl)-5-pyrimidinecarboxylate.

    Uniqueness: The presence of both the dichlorophenoxy and methylsulfanyl groups in the same molecule provides unique chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

ethyl 4-(2,4-dichlorophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-3-20-13(19)9-7-17-14(22-2)18-12(9)21-11-5-4-8(15)6-10(11)16/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKMSJDKGHPEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=C(C=C(C=C2)Cl)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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